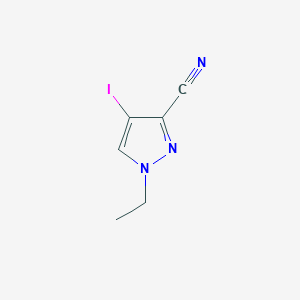

1-ethyl-4-iodo-1H-pyrazole-3-carbonitrile

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-ethyl-4-iodopyrazole-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6IN3/c1-2-10-4-5(7)6(3-8)9-10/h4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGTVECHZGHORFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C#N)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 1 Ethyl 4 Iodo 1h Pyrazole 3 Carbonitrile

Reactions at the C4-Iodo Position

The carbon-iodine bond at the C4 position of the pyrazole (B372694) ring is a key site for a variety of chemical transformations. The electron-rich nature of the pyrazole ring influences the reactivity of the C-I bond, making it susceptible to both nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions of the Iodine Moiety

While direct nucleophilic aromatic substitution (SNAr) on electron-rich aromatic systems can be challenging, the reactivity of 4-iodopyrazoles can be enhanced under specific conditions. For instance, copper-catalyzed coupling reactions have been successfully employed for the direct alkoxylation of 4-iodo-1H-pyrazoles with various alcohols. Although specific studies on 1-ethyl-4-iodo-1H-pyrazole-3-carbonitrile are not extensively documented, analogous transformations on similar substrates provide insight into its potential reactivity.

One notable example is the CuI-catalyzed coupling of 4-iodopyrazoles with alcohols, which proceeds efficiently under microwave irradiation in the presence of a suitable ligand and base. This methodology allows for the introduction of a variety of alkoxy groups at the C4 position, thereby expanding the molecular diversity of the pyrazole core. The general reaction conditions often involve a copper(I) salt, a phenanthroline-based ligand, and a strong base like potassium tert-butoxide. The reaction likely proceeds through an oxidative addition/reductive elimination cycle involving the copper catalyst.

| Nucleophile | Reagents and Conditions | Product | Reference |

| Alcohols | CuI, 3,4,7,8-tetramethyl-1,10-phenanthroline, K'O'Bu, Microwave | 4-Alkoxypyrazole | [General methodology for 4-iodopyrazoles] |

| Thiols | Pd or Cu catalyst, base | 4-(Alkyl/Aryl)thiopyrazole | [General methodology for aryl halides] |

| Amines | Pd or Cu catalyst, base | 4-Aminopyrazole | [General methodology for aryl halides] |

This table represents potential nucleophilic substitution reactions based on general methodologies for similar compounds, as specific data for 1-ethyl-4-iodo-1H-pyrazole-3-carbonitrile is not available.

Cross-Coupling Reactions (e.g., Sonogashira, Suzuki) for Further Functionalization

The iodo group at the C4 position of 1-ethyl-4-iodo-1H-pyrazole-3-carbonitrile serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The Sonogashira and Suzuki reactions are particularly powerful tools for the functionalization of this pyrazole derivative. researchgate.net

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. rrbdavc.orgwikipedia.org The Sonogashira coupling of 1-ethyl-4-iodo-1H-pyrazole-3-carbonitrile would allow for the introduction of various substituted alkynyl groups at the C4 position, leading to the synthesis of highly conjugated systems. mdpi.com The reactivity of aryl iodides in Sonogashira couplings is generally high, allowing for reactions to proceed under mild conditions. rrbdavc.org

| Alkyne | Catalyst System | Base | Solvent | Product | Reference |

| Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 1-ethyl-4-(phenylethynyl)-1H-pyrazole-3-carbonitrile | researchgate.netmdpi.com |

| Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | 'i'Pr₂NEt | DMF | 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole-3-carbonitrile | [General methodology] |

| Propargyl alcohol | PdCl₂(PPh₃)₂/CuI | Et₃N | CH₃CN | 1-ethyl-4-(3-hydroxyprop-1-yn-1-yl)-1H-pyrazole-3-carbonitrile | [General methodology] |

This table provides examples of potential Sonogashira coupling reactions and conditions based on studies with analogous iodo-pyrazole compounds.

Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex. nih.govresearchgate.net This reaction would enable the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the C4 position of 1-ethyl-4-iodo-1H-pyrazole-3-carbonitrile. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. semanticscholar.org

| Boronic Acid/Ester | Catalyst System | Base | Solvent | Product | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 1-ethyl-4-phenyl-1H-pyrazole-3-carbonitrile | researchgate.net |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 1-ethyl-4-(4-methoxyphenyl)-1H-pyrazole-3-carbonitrile | [General methodology] |

| Pyridine-3-boronic acid | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 1-ethyl-4-(pyridin-3-yl)-1H-pyrazole-3-carbonitrile | researchgate.net |

This table illustrates potential Suzuki coupling reactions based on established protocols for similar iodo-pyrazole substrates.

Reactivity of the C3-Nitrile Group

The nitrile group at the C3 position is another key functional handle that can be transformed into a variety of other functional groups, significantly increasing the synthetic utility of the parent molecule.

Transformations to Carboxylic Acid Derivatives

The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation in organic synthesis. This can be achieved under either acidic or basic conditions. organic-chemistry.org For 1-ethyl-4-iodo-1H-pyrazole-3-carbonitrile, this reaction would yield 1-ethyl-4-iodo-1H-pyrazole-3-carboxylic acid, a valuable intermediate for the synthesis of amides, esters, and other carboxylic acid derivatives.

| Reagents and Conditions | Product | Reference |

| H₂SO₄ (aq), heat | 1-ethyl-4-iodo-1H-pyrazole-3-carboxylic acid | [General methodology for nitrile hydrolysis] organic-chemistry.org |

| NaOH (aq), heat, then H₃O⁺ | 1-ethyl-4-iodo-1H-pyrazole-3-carboxylic acid | [General methodology for nitrile hydrolysis] organic-chemistry.org |

This table outlines the expected products from the hydrolysis of the nitrile group based on general chemical principles.

Reduction to Amines

The reduction of the nitrile group provides access to primary amines, which are important building blocks in medicinal chemistry. The reduction of 1-ethyl-4-iodo-1H-pyrazole-3-carbonitrile would yield (1-ethyl-4-iodo-1H-pyrazol-3-yl)methanamine. This transformation can be accomplished using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

| Reagents and Conditions | Product | Reference |

| LiAlH₄, THF, then H₂O | (1-ethyl-4-iodo-1H-pyrazol-3-yl)methanamine | [General methodology for nitrile reduction] |

| H₂, Raney Ni, NH₃/EtOH | (1-ethyl-4-iodo-1H-pyrazol-3-yl)methanamine | [General methodology for nitrile reduction] |

This table indicates the expected products from the reduction of the nitrile group based on standard synthetic methods.

Functionalization at Other Ring Positions (C5, C3)

Beyond the transformations at the C4 and C3 positions, the pyrazole ring itself can be further functionalized. The C5 position is particularly susceptible to deprotonation by a strong base, such as n-butyllithium, followed by quenching with an electrophile. This allows for the introduction of a wide range of substituents at this position. While the C3 position already bears a nitrile group, its reactivity towards certain electrophiles under specific conditions cannot be entirely ruled out, though functionalization at C5 is generally more common for 1-substituted pyrazoles.

| Position | Reagents and Conditions | Electrophile | Product | Reference |

| C5 | 1. n-BuLi, THF, -78 °C | 2. CO₂ | 1-ethyl-4-iodo-3-cyano-1H-pyrazole-5-carboxylic acid | [General methodology for pyrazole C5-lithiation] |

| C5 | 1. LDA, THF, -78 °C | 2. CH₃I | 1-ethyl-4-iodo-5-methyl-1H-pyrazole-3-carbonitrile | [General methodology for pyrazole C5-lithiation] |

This table presents potential functionalization reactions at the C5 position based on the known reactivity of pyrazole derivatives.

Table of Compounds

Derivatization Strategies on the Pyrazole Ring System

The pyrazole ring system of 1-ethyl-4-iodo-1H-pyrazole-3-carbonitrile is amenable to various derivatization strategies, primarily targeting the reactive carbon-iodine bond at the C4 position. This position is highly susceptible to metal-catalyzed cross-coupling reactions, which allow for the introduction of a wide array of substituents.

One of the most effective strategies for derivatization is the Sonogashira cross-coupling reaction. researchgate.netresearchgate.net This palladium-catalyzed reaction enables the formation of carbon-carbon bonds between the C4 position of the pyrazole and terminal alkynes. Such reactions are valuable for creating extended π-systems and introducing functional handles for further transformations. researchgate.net The N-ethyl group on the pyrazole ring is stable under these conditions and effectively directs reactivity to the C4-iodo position, precluding the need for the N-H protection/deprotection steps often required for other pyrazole derivatives. researchgate.netarkat-usa.org

Beyond alkynyl groups, the C4-iodo substituent is a versatile precursor for other coupling reactions, including Suzuki, Stille, and Heck couplings, allowing for the introduction of aryl, heteroaryl, and vinyl groups. Furthermore, the iodo-group can be transformed into other functionalities. For instance, it can be converted into a Grignard reagent, although the reactivity of 3-iodopyrazoles in such reactions can be lower compared to their 4-iodo counterparts. researchgate.netarkat-usa.org This opens up possibilities for introducing various electrophiles at the C4 position.

Below is a table summarizing potential derivatization reactions at the C4 position based on established pyrazole chemistry.

| Reaction Type | Reagents/Catalysts | Potential C4-Substituent |

| Sonogashira Coupling | Terminal Alkyne, Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) salt, Base | Alkynyl |

| Suzuki Coupling | Aryl/Vinyl Boronic Acid, Pd catalyst, Base | Aryl, Vinyl |

| Heck Coupling | Alkene, Pd catalyst, Base | Alkenyl |

| Buchwald-Hartwig Amination | Amine, Pd or Cu catalyst, Base | Amino |

| Cyanation | Cyanide source (e.g., Zn(CN)₂), Pd catalyst | Cyano |

Annulation and Cyclization Reactions Involving the Pyrazole Core

The functional groups of 1-ethyl-4-iodo-1H-pyrazole-3-carbonitrile make it a valuable building block for annulation and cyclization reactions, leading to the formation of fused heterocyclic systems with significant biological and pharmaceutical relevance. nih.govekb.eg These reactions typically involve a multi-step sequence where the iodo and cyano groups are either transformed or participate directly in the ring-forming process.

Pyrazolo[3,4-d]pyrimidines: The synthesis of the pyrazolo[3,4-d]pyrimidine core generally requires a pyrazole with amino and cyano (or carboxamide) groups at adjacent positions. nih.gov Therefore, 1-ethyl-4-iodo-1H-pyrazole-3-carbonitrile must first be converted into a suitable precursor. A common synthetic route involves the transformation of the C4-iodo group into an amino group, for example, through a Buchwald-Hartwig amination reaction. The resulting intermediate, 4-amino-1-ethyl-1H-pyrazole-3-carbonitrile, possesses the necessary functionalities for cyclization.

This aminopyrazole can then undergo heteroannulation with various one-carbon electrophiles to form the pyrimidine ring. nih.gov For example, reaction with carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) can yield substituted pyrazolo[3,4-d]pyrimidin-4-ones. nih.gov This one-pot procedure is an efficient method for constructing this bicyclic system. nih.gov

Pyrazolo[3,4-b]pyridines: The construction of the pyrazolo[3,4-b]pyridine skeleton often begins with a 5-aminopyrazole derivative which is then condensed with a 1,3-dicarbonyl compound or its equivalent. mdpi.comrsc.org To utilize 1-ethyl-4-iodo-1H-pyrazole-3-carbonitrile for this purpose, a synthetic sequence must be devised to install the required functionalities.

A plausible strategy involves the initial reduction of the C3-carbonitrile to an aminomethyl group. Subsequent derivatization at the C4-iodo position to introduce a carbonyl-containing moiety would generate a precursor ripe for intramolecular cyclization to form the pyridine ring. A more established approach would be to first synthesize a 5-amino-1-ethyl-1H-pyrazole-3-carboxamide or a related derivative. This intermediate could then participate in a condensation reaction, such as the Gould-Jacobs reaction, with reagents like diethyl 2-(ethoxymethylene)malonate to construct the fused pyridine ring, often yielding a 4-chloro-substituted product after treatment with POCl₃. mdpi.com

The following table outlines potential strategies for synthesizing these fused systems starting from the title compound.

| Target System | Key Intermediate | Required Transformations | Cyclization Reagents |

| Pyrazolo[3,4-d]pyrimidine | 4-Amino-1-ethyl-1H-pyrazole-3-carbonitrile | C4-I → C4-NH₂ (e.g., Buchwald-Hartwig) | Carboxylic Acid/POCl₃, Triethyl Orthoformate |

| Pyrazolo[3,4-b]pyridine | 5-Amino-1-ethyl-1H-pyrazole derivative | C3-CN & C4-I → C5-NH₂ & C4-substituent | 1,3-Dicarbonyl compounds, Diethyl malonate derivatives |

The mechanisms of these annulation reactions are well-established for analogous pyrazole precursors.

For the formation of pyrazolo[3,4-d]pyrimidines from a 4-aminopyrazole-3-carbonitrile precursor using a carboxylic acid and POCl₃, the reaction is believed to proceed through several steps. nih.gov Initially, POCl₃ may act as both a chlorinating and an activating agent. It can react with the carboxylic acid to form a more reactive acyl chloride in situ. The amino group of the pyrazole then performs a nucleophilic attack on this acyl chloride to form an amide intermediate. This is followed by an intramolecular cyclization where the nitrogen of the amide attacks the carbon of the nitrile group. Subsequent tautomerization and/or condensation steps lead to the formation of the aromatic pyrazolo[3,4-d]pyrimidin-4-one ring system. nih.gov

The mechanism for the formation of pyrazolo[3,4-b]pyridines , such as in the Gould-Jacobs reaction, begins with the nucleophilic attack of the 5-aminopyrazole on an activated dicarbonyl equivalent, like diethyl 2-(ethoxymethylene)malonate. mdpi.com This initial attack displaces the ethoxy group, forming an enamine intermediate. This is followed by a thermal or acid-catalyzed intramolecular cyclization, where the pyrazole N1-H (or a C-H bond in some cases, though less common) attacks one of the ester carbonyls, leading to the formation of the six-membered pyridine ring and elimination of ethanol. A final tautomerization yields the pyrazolo[3,4-b]pyridin-4-ol. If POCl₃ is used in a subsequent step, the hydroxyl group is converted to a chloro group. mdpi.com

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 1-ethyl-4-iodo-1H-pyrazole-3-carbonitrile, both ¹H and ¹³C NMR are indispensable for confirming the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl group and the lone proton on the pyrazole (B372694) ring. The ethyl group should present as a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃-), arising from spin-spin coupling with each other. The single proton at the C5 position of the pyrazole ring is expected to appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift will be influenced by the electronic effects of the adjacent nitrogen, the iodine atom at C4, and the nitrile group at C3. In related iodo-pyrazole systems, the pyrazole ring protons are observed in the aromatic region, typically downfield. arkat-usa.org For instance, in tert-butyl 4-iodo-1H-pyrazole-1-carboxylate, the C5-H and C3-H protons appear as doublets at δ 8.16 and δ 6.76 ppm, respectively. arkat-usa.org For the title compound, a singlet around δ 8.0-8.5 ppm would be anticipated for the C5-H.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals would include those for the pyrazole ring carbons, the nitrile carbon, and the ethyl group carbons. The carbon atom bonded to iodine (C4) is expected to show a signal at a significantly upfield chemical shift due to the heavy atom effect of iodine. In a similar compound, 1-(1-ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole, the pyrazole ring carbons appear at δ 90.1, 127.5, and 139.4 ppm. arkat-usa.org The nitrile carbon (C≡N) typically resonates in the range of 115-125 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 1-ethyl-4-iodo-1H-pyrazole-3-carbonitrile

| Assignment | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |

| -CH₂CH₃ | ~1.4 | Triplet | ~15 |

| -CH₂CH₃ | ~4.2 | Quartet | ~45 |

| C5-H | ~8.3 | Singlet | ~140 |

| C3-CN | - | - | ~135 |

| C4-I | - | - | ~70 |

| C≡N | - | - | ~117 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 1-ethyl-4-iodo-1H-pyrazole-3-carbonitrile would be dominated by characteristic absorption bands.

The most diagnostic peak would be the stretching vibration of the nitrile group (C≡N). This functional group gives rise to a sharp, medium-intensity band in the region of 2260–2220 cm⁻¹. The pyrazole ring itself will exhibit several characteristic vibrations. Aromatic C-H stretching is expected above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the ring typically appear in the 1600–1400 cm⁻¹ region. Studies of related 4-halogenated-1H-pyrazoles show complex patterns in the N-H and C-H stretching regions between 2600 and 3200 cm⁻¹. mdpi.com While the title compound lacks an N-H bond, the C-H stretching vibrations from the ethyl group and the pyrazole C5-H would be present in the 3150-2850 cm⁻¹ range. For 4-iodo-1H-pyrazole, a sharp feature is observed at 3110 cm⁻¹, which is characteristic of its catemeric structure in the solid state. mdpi.com

Table 2: Key IR Absorption Bands for 1-ethyl-4-iodo-1H-pyrazole-3-carbonitrile

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H (Pyrazole) | Stretch | ~3110 | Medium-Weak |

| Aliphatic C-H (Ethyl) | Stretch | 2980–2850 | Medium |

| Nitrile (C≡N) | Stretch | 2240 | Medium, Sharp |

| Pyrazole Ring (C=N, C=C) | Stretch | 1550–1450 | Medium-Strong |

| C-I | Stretch | 600–500 | Weak |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a compound by providing a highly accurate mass measurement. The molecular formula of 1-ethyl-4-iodo-1H-pyrazole-3-carbonitrile is C₆H₆IN₃. HRMS analysis, typically using electrospray ionization (ESI), would be used to determine the mass of the protonated molecule [M+H]⁺ or its sodium adduct [M+Na]⁺.

The exact mass of the neutral molecule is calculated to be 246.96065 Da. The observation of an ion peak corresponding to this mass (or its adducts) to within a very small margin of error (typically < 5 ppm) provides unequivocal validation of the molecular formula. In the characterization of other iodo-pyrazole derivatives, HRMS has been successfully used to confirm formulas by identifying the [M+Na]⁺ adduct. arkat-usa.org For example, the calculated value for the sodium adduct of C₇H₁₀IN₃O₃ was 333.9659, with an experimental finding of 333.9658. arkat-usa.org For the title compound, similar accuracy would be expected. Predicted fragmentation data for the isomeric compound 1-ethyl-4-iodo-1H-pyrazole-5-carbonitrile suggests that the protonated molecule [M+H]⁺ would have an m/z of 247.96793. uni.lu

Table 3: Predicted HRMS Data for 1-ethyl-4-iodo-1H-pyrazole-3-carbonitrile (C₆H₆IN₃)

| Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| [M] | C₆H₆IN₃ | 246.96065 |

| [M+H]⁺ | C₆H₇IN₃⁺ | 247.96793 |

| [M+Na]⁺ | C₆H₆IN₃Na⁺ | 269.94987 |

X-ray Crystallography for Solid-State Structure and Regiochemistry Determination

Single-crystal X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. This technique would unambiguously confirm the regiochemistry of the substituents on the pyrazole ring—verifying the 1,3,4-substitution pattern—and provide precise bond lengths, bond angles, and intermolecular packing information.

Table 4: Crystallographic Data for the Related Compound 4-iodo-1H-pyrazole mdpi.com

| Parameter | 4-iodo-1H-pyrazole |

| Chemical Formula | C₃H₃IN₂ |

| Crystal System | Orthorhombic |

| Space Group | Cmme |

| a (Å) | 16.140(3) |

| b (Å) | 12.358(2) |

| c (Å) | 4.0263(8) |

| Volume (ų) | 802.9(3) |

| Z | 8 |

| H-Bonding Motif | Catemer |

Theoretical and Computational Investigations of 1 Ethyl 4 Iodo 1h Pyrazole 3 Carbonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. By calculating the electron density, DFT methods can accurately predict molecular geometries, energies, and other electronic characteristics.

The pyrazole (B372694) ring is an aromatic five-membered heterocycle. The introduction of an ethyl group at the N1 position, an iodine atom at C4, and a carbonitrile group at C3 will influence the geometry and electronic distribution of the ring. The bulky iodine atom at the C4 position is expected to cause some steric strain, which might lead to slight distortions in the pyrazole ring. The electron-withdrawing nature of the cyano group at C3 and the iodine at C4 will also impact the electronic environment of the molecule.

Table 1: Predicted Geometric Parameters for 1-ethyl-4-iodo-1H-pyrazole-3-carbonitrile (based on analogous structures) This table presents hypothetical yet plausible data based on typical values from DFT calculations on substituted pyrazoles.

| Parameter | Predicted Value |

|---|---|

| Bond Lengths (Å) | |

| N1-N2 | 1.35 |

| N2-C3 | 1.33 |

| C3-C4 | 1.42 |

| C4-C5 | 1.38 |

| C5-N1 | 1.37 |

| C4-I | 2.09 |

| C3-C(N) | 1.44 |

| C≡N | 1.16 |

| N1-C(ethyl) | 1.48 |

| **Bond Angles (°) ** | |

| C5-N1-N2 | 112.0 |

| N1-N2-C3 | 105.0 |

| N2-C3-C4 | 111.0 |

| C3-C4-C5 | 104.0 |

| C4-C5-N1 | 108.0 |

| Dihedral Angles (°) |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the orbital to which a molecule is most likely to accept electrons (electrophilicity). youtube.com

For 1-ethyl-4-iodo-1H-pyrazole-3-carbonitrile, the HOMO is expected to be localized primarily on the pyrazole ring, particularly on the nitrogen atoms and the iodinated carbon, which are electron-rich centers. The LUMO, on the other hand, is likely to be distributed over the electron-withdrawing cyano group and the pyrazole ring.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. Computational studies on similar pyrazole derivatives have shown that the nature and position of substituents significantly influence the HOMO and LUMO energy levels and, consequently, the HOMO-LUMO gap. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for 1-ethyl-4-iodo-1H-pyrazole-3-carbonitrile (based on analogous structures) This table presents hypothetical yet plausible data based on typical values from DFT calculations on substituted pyrazoles.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (electron-rich, typically colored in shades of red) and positive electrostatic potential (electron-poor, typically colored in shades of blue).

For 1-ethyl-4-iodo-1H-pyrazole-3-carbonitrile, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazole ring and the nitrogen of the nitrile group, indicating their susceptibility to electrophilic attack. The iodine atom, due to its high electron density, would also contribute to a region of negative potential. Conversely, the hydrogen atoms of the ethyl group and the carbon atom of the nitrile group would likely exhibit positive potential, making them potential sites for nucleophilic attack. researchgate.netnih.gov

Mechanistic Insights from Computational Modeling

Computational modeling can provide detailed insights into reaction mechanisms, which are often difficult to probe experimentally.

By mapping the potential energy surface of a reaction, computational methods can elucidate the step-by-step pathway from reactants to products. This includes the identification of intermediates and, crucially, the transition states that connect them. Transition state analysis involves locating the saddle point on the potential energy surface that represents the highest energy barrier for a reaction step. The energy of the transition state determines the activation energy and thus the rate of the reaction.

For reactions involving 1-ethyl-4-iodo-1H-pyrazole-3-carbonitrile, such as nucleophilic substitution at the iodinated carbon or cycloaddition reactions, computational modeling could be used to compare different possible pathways and determine the most favorable one. nih.govrsc.org For instance, in a substitution reaction, the model could differentiate between a concerted mechanism and a stepwise mechanism involving a reaction intermediate.

Tautomerism and Conformational Studies in Pyrazole Systems

Tautomerism, the interconversion of structural isomers, is a known phenomenon in pyrazole chemistry, particularly for N-unsubstituted pyrazoles. researchgate.netnih.gov However, for 1-ethyl-4-iodo-1H-pyrazole-3-carbonitrile, the presence of the ethyl group on the N1 nitrogen atom prevents the common annular tautomerism observed in NH-pyrazoles.

Conformational analysis, however, is relevant due to the flexible ethyl group attached to the pyrazole ring. The rotation around the N1-C(ethyl) single bond can lead to different conformers with varying energies. Computational studies can be employed to identify the most stable conformer(s) and the energy barriers for rotation between them. This information is important as the conformation of the molecule can influence its reactivity and interactions with other molecules. Studies on other N-substituted pyrazoles have shown that the preferred conformation is often one that minimizes steric hindrance between the substituent and the pyrazole ring. mdpi.com

Applications in Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block

The true synthetic value of 1-ethyl-4-iodo-1H-pyrazole-3-carbonitrile lies in its capacity to serve as a foundational element for the assembly of more elaborate molecules. The C-I bond is particularly amenable to a wide array of transformations, making this compound a coveted intermediate in synthetic chemistry.

Precursor for Complex Organic Molecules

The presence of the iodo-substituent on the pyrazole (B372694) ring is the key to its utility as a precursor for complex molecules. This functional group allows for the introduction of various substituents at the 4-position through well-established organometallic cross-coupling reactions. For instance, palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings can be employed to form new carbon-carbon or carbon-heteroatom bonds.

A study on related 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives demonstrated their successful application in Sonogashira cross-coupling reactions with phenylacetylene. arkat-usa.org This highlights the synthetic possibilities for creating extended π-conjugated systems. Although the ethoxyethyl group was used as a protecting group in that study, the underlying reactivity of the C-I bond is analogous and directly applicable to 1-ethyl-4-iodo-1H-pyrazole-3-carbonitrile.

The nitrile group can also participate in a variety of chemical transformations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, further expanding the molecular diversity accessible from this starting material.

Table 1: Representative Synthetic Transformations of the 4-Iodopyrazole (B32481) Moiety

| Reaction Type | Reagents & Conditions | Product Type |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), CuI, base (e.g., Et₃N) | 4-Alkynylpyrazole |

| Suzuki Coupling | Boronic acid/ester, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃) | 4-Aryl/Vinylpyrazole |

| Heck Coupling | Alkene, Pd catalyst (e.g., Pd(OAc)₂), base (e.g., Et₃N) | 4-Vinylpyrazole |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, ligand (e.g., BINAP), base (e.g., NaOtBu) | 4-Aminopyrazole |

Intermediate in the Synthesis of Scaffolds for Drug Discovery

The pyrazole core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The ability to functionalize the 4-position of the pyrazole ring through the iodo intermediate is highly valuable for generating libraries of compounds for drug discovery programs. Different substituents can be introduced at this position to modulate the compound's steric and electronic properties, which in turn can fine-tune its binding affinity and selectivity for a biological target.

For example, studies on 4-iodopyrazole have indicated its role in modulating the metabolic activation of certain carcinogens, demonstrating the biological relevance of this class of compounds. nih.gov While not directly involving the title compound, this research underscores the interest in iodinated pyrazoles within a biomedical context. The nitrile group is also a common feature in modern pharmaceuticals, often contributing to improved metabolic stability or acting as a hydrogen bond acceptor. The combination of the pyrazole core, the versatile iodo-handle, and the nitrile group makes 1-ethyl-4-iodo-1H-pyrazole-3-carbonitrile a promising starting point for the synthesis of new therapeutic agents.

Ligand Precursors in Coordination Chemistry

Pyrazoles are well-known N-donor ligands that can coordinate to a wide range of metal ions, forming stable complexes. arkat-usa.org The nitrogen atoms of the pyrazole ring can act as a bidentate or monodentate ligand. The substituents on the pyrazole ring play a crucial role in tuning the electronic and steric properties of the resulting metal complexes.

By using the iodo-functionality to introduce other coordinating groups at the 4-position (e.g., pyridyl, carboxyl, or other heterocyclic moieties), 1-ethyl-4-iodo-1H-pyrazole-3-carbonitrile can serve as a precursor to multidentate ligands. These ligands can be used to construct sophisticated coordination polymers or metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, and sensing. The nitrile group itself can also coordinate to metal centers, offering another potential binding site.

Exploration in Novel Material Development

The unique electronic characteristics of the pyrazole ring, combined with the potential for creating extended conjugated systems, make 1-ethyl-4-iodo-1H-pyrazole-3-carbonitrile an interesting candidate for the development of novel organic materials.

Applications in Advanced Organic Materials (e.g., electronic, optical properties)

The field of organic electronics is continually searching for new molecules with tailored properties for applications in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The photophysical properties of pyrazole derivatives, including their photoluminescence and electrochemical behavior, make them attractive for these applications. ias.ac.in

Through cross-coupling reactions at the 4-iodo position, it is possible to synthesize larger, π-conjugated molecules based on the 1-ethyl-4-iodo-1H-pyrazole-3-carbonitrile framework. The introduction of different aromatic or heteroaromatic groups can be used to tune the HOMO/LUMO energy levels and the optical band gap of the resulting materials. mdpi.com This control over the electronic structure is critical for optimizing the performance of organic electronic devices. The nitrile group, with its strong dipole moment, can also influence the intermolecular packing and charge transport properties of the material. The thermal stability of pyrazole-containing polymers further enhances their suitability for material applications. ias.ac.in

Table 2: Potential Influence of Substituents on Material Properties

| Substituent/Moiety | Potential Effect on Material Properties |

| Pyrazole Ring | Provides thermal stability and a core electronic structure. |

| 4-Position (via C-I bond) | Site for introducing π-conjugated groups to tune HOMO/LUMO levels and optical properties. |

| 3-Carbonitrile Group | Can influence intermolecular interactions, charge transport, and solubility. |

| 1-Ethyl Group | Enhances solubility in organic solvents for solution-based processing. |

Conclusion and Future Research Directions

Summary of Key Research Advancements

Research into pyrazole (B372694) chemistry has seen significant strides, particularly in the development of efficient synthetic methodologies. While specific studies focusing exclusively on 1-ethyl-4-iodo-1H-pyrazole-3-carbonitrile are not extensively documented, advancements in the broader field of halogenated pyrazoles provide a solid foundation for its synthesis and functionalization. Key progress includes the development of multicomponent reactions and novel catalytic systems that allow for the direct introduction of substituents onto the pyrazole ring. rsc.org For instance, methods for the synthesis of 4-halopyrazoles have been developed using electrochemical cascade reactions, offering a diversified route to these valuable intermediates under mild conditions. rsc.org

The synthesis of iodinated pyrazoles has been achieved through various methods, including the electrophilic cyclization of acetylenic hydrazones using molecular iodine. metu.edu.tr This approach provides a direct pathway to 4-iodopyrazole (B32481) derivatives from acyclic precursors. metu.edu.tr Furthermore, the use of hypervalent iodine reagents has been explored for the functionalization of the pyrazole core, enabling reactions such as thiocyanation and selenocyanation at the C-4 position. beilstein-journals.org These advancements in synthetic chemistry are crucial for accessing compounds like 1-ethyl-4-iodo-1H-pyrazole-3-carbonitrile and its derivatives.

Emerging Trends in Halogenated Pyrazole Chemistry

The field of halogenated pyrazole chemistry is witnessing several emerging trends that are poised to influence future research on 1-ethyl-4-iodo-1H-pyrazole-3-carbonitrile. A significant trend is the move towards more sustainable and environmentally friendly synthetic protocols. thieme-connect.com This includes the use of green solvents like water, solvent-free reaction conditions, and the application of heterogeneous catalysts that can be easily recovered and reused. thieme-connect.com Microwave-assisted synthesis is also gaining traction as a method to accelerate reaction times and improve yields of pyrazole derivatives. researchgate.net

Another key trend is the increasing use of transition-metal-catalyzed cross-coupling reactions to functionalize halogenated pyrazoles. numberanalytics.com The iodine atom in 1-ethyl-4-iodo-1H-pyrazole-3-carbonitrile makes it an excellent substrate for reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. arkat-usa.orgresearchgate.netumich.edu These reactions allow for the introduction of a wide range of substituents at the 4-position, opening up avenues for the creation of diverse molecular architectures with tailored properties.

Prospective Avenues for Synthetic and Mechanistic Investigations

Future synthetic investigations into 1-ethyl-4-iodo-1H-pyrazole-3-carbonitrile are likely to focus on expanding its synthetic utility. This includes the development of novel one-pot, multicomponent reactions for its direct synthesis, which would improve efficiency and reduce waste. rsc.org Further exploration of its reactivity in various cross-coupling reactions will also be a key area of research, enabling the synthesis of complex molecules with potential biological activity or material applications.

Mechanistic studies will be crucial to further optimize and develop new synthetic methods. A deeper understanding of the reaction mechanisms involved in the iodination of the pyrazole ring and the subsequent functionalization of the C-I bond will allow for more precise control over regioselectivity and reactivity. organic-chemistry.org Computational studies, in conjunction with experimental work, can provide valuable insights into the transition states and intermediates of these reactions.

Potential for Advanced Functional Material Design

The unique electronic properties of the pyrazole ring, combined with the presence of a nitrile group and a reactive iodine atom, make 1-ethyl-4-iodo-1H-pyrazole-3-carbonitrile a promising building block for the design of advanced functional materials. The nitrile group can participate in the formation of coordination polymers and metal-organic frameworks (MOFs), while the iodinated pyrazole core can be functionalized to tune the electronic and photophysical properties of the resulting materials. mdpi.com

Future research could explore the incorporation of this pyrazole derivative into organic light-emitting diodes (OLEDs), sensors, or as a component in photofunctional materials. The ability to modify the 4-position through cross-coupling reactions provides a powerful tool for creating a library of materials with systematically varied properties, paving the way for the rational design of materials with specific functions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.